molecular formula C7H6BrFN2O B13900572 N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide

N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide

Cat. No.: B13900572
M. Wt: 233.04 g/mol
InChI Key: PGDBJJNHQVWTGQ-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide is a chemical compound with the molecular formula C7H6BrFN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of bromine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as tetrabutylammonium fluoride in dimethylformamide at room temperature to yield 2-fluoro-3-bromopyridine . This intermediate can then be reacted with acetic anhydride to form N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dehalogenated products.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-fluoro-3-pyridinyl)acetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C7H6BrFN2O

Molecular Weight

233.04 g/mol

IUPAC Name

N-(6-bromo-2-fluoropyridin-3-yl)acetamide

InChI

InChI=1S/C7H6BrFN2O/c1-4(12)10-5-2-3-6(8)11-7(5)9/h2-3H,1H3,(H,10,12)

InChI Key

PGDBJJNHQVWTGQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)Br)F

Origin of Product

United States

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